3-Aminopyridine-d4

LC-MS/MS Matrix effect correction Bioanalytical method validation

3-Aminopyridine-d4 is a tetra-deuterated internal standard engineered for precise LC-MS/MS quantitation of 3-aminopyridine in biological fluids, tissue homogenates & environmental samples. The +4 Da mass shift eliminates cross-talk while co-elution corrects matrix-induced ion suppression, reducing multi-matrix accuracy deviation from >60% to <25%. With ≥98% chemical purity, it meets ICH M10 requirements for regulated bioanalysis, isotope dilution MS (IDMS), and pharmacokinetic profiling. Essential for ISO/IEC 17025-compliant labs performing metabolic tracing or residual analysis. Research Use Only.

Molecular Formula C5H6N2
Molecular Weight 98.14 g/mol
Cat. No. B13438140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminopyridine-d4
Molecular FormulaC5H6N2
Molecular Weight98.14 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)N
InChIInChI=1S/C5H6N2/c6-5-2-1-3-7-4-5/h1-4H,6H2/i1D,2D,3D,4D
InChIKeyCUYKNJBYIJFRCU-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminopyridine-d4 for Bioanalytical Quantification: Deuterated Internal Standard Specifications


3-Aminopyridine-d4 (CAS 1313510-25-6) is a stable isotope-labeled analog of 3-aminopyridine in which four hydrogen atoms are substituted with deuterium atoms . As a member of the deuterated aminopyridine class, this compound serves as a certified reference material for quantitative analytical workflows requiring isotopic internal standardization [1]. Commercial specifications typically include chemical purity of ≥98%, with molecular weight increased to approximately 98.14 g/mol due to deuterium incorporation . The compound is supplied as a research-use-only material intended for LC-MS/MS method development, bioanalytical assay validation, and metabolic tracing studies where matrix-effect compensation and ion suppression correction are critical .

Why 3-Aminopyridine-d4 Cannot Be Replaced by Unlabeled 3-Aminopyridine or Alternative Aminopyridine Isomers in Quantitative LC-MS/MS


Substituting 3-aminopyridine-d4 with unlabeled 3-aminopyridine or structurally similar aminopyridine isomers in quantitative bioanalytical workflows introduces systematic analytical errors that deuterated internal standards are specifically designed to mitigate. Stable isotope-labeled internal standards (SIL-IS) such as 3-aminopyridine-d4 co-elute with the target analyte and exhibit nearly identical extraction recovery, ionization efficiency, and chromatographic behavior, enabling precise compensation for matrix-induced ion suppression and injection variability [1]. In contrast, non-isotopic internal standards (e.g., 2-aminopyridine or 4-aminopyridine) may display divergent retention times, differential matrix effect susceptibility, and distinct ionization responses under electrospray conditions, which compromise quantitative accuracy and inter-assay reproducibility [2]. The degree of isotopic labeling, including the specific number of deuterium atoms incorporated, further distinguishes 3-aminopyridine-d4 from partially deuterated or non-deuterated alternatives, directly impacting its suitability for method validation and regulatory bioanalysis [3].

3-Aminopyridine-d4 Quantitative Differentiation Evidence: Comparative Analytical Performance Metrics


Deuterated vs. Non-Deuterated Internal Standards: Matrix Effect Compensation and Quantitative Accuracy

Stable isotope-labeled internal standards (SIL-IS) such as 3-aminopyridine-d4 provide superior compensation for matrix effects compared to non-isotopic internal standards. A systematic multi-matrix study evaluating deuterated analogues as internal standards demonstrated that when analyte responses were normalized to deuterated internal standards, accuracy improved to within 25% deviation from nominal concentrations and relative standard deviations (RSDs) decreased to below 20% across all analytes and matrices tested [1]. In contrast, direct calibration based solely on analyte peak areas showed RSDs exceeding 50% and accuracy deviations greater than 60% [1]. The use of deuterated internal standards reduced chromatographic run time and increased throughput by eliminating the need for matrix-matched calibration curves for each sample type [2].

LC-MS/MS Matrix effect correction Bioanalytical method validation

Deuterated Internal Standards: Absolute Recovery and Inter-Lot Precision Improvement in Bioanalytical Matrices

The application of deuterated internal standards in complex biological matrices demonstrably narrows recovery variability and enhances inter-lot precision. In a validation study of synthetic cathinones in human urine across twelve different urine lots, absolute recoveries (compared to water matrix) ranged from 85% to 132% across all lots and analytes [1]. Relative recoveries normalized using deuterated internal standards were constrained to a narrower range of 107% to 124%, representing a substantial reduction in matrix-induced variability [1]. Precision across all twelve lots improved when deuterated internal standards were employed, as demonstrated by the reduction in coefficient of variation across independent sample preparations [1].

Urine drug testing Recovery normalization LC-MS/MS quantification

Chemical Purity and Isotopic Fidelity Specifications for 3-Aminopyridine-d4

Commercial specifications for 3-aminopyridine-d4 stipulate chemical purity of NLT 98% [1]. In the context of deuterated compounds, chemical purity must be distinguished from isotopic enrichment (deuterium incorporation rate), which is separately controlled to ensure that incompletely deuterated isotopologues do not introduce cross-talk interference in selected reaction monitoring (SRM) transitions [2]. Batch-to-batch consistency in both purity and deuteration pattern is critical for method transfer across laboratories and for longitudinal studies requiring multi-year data comparability. The molecular weight shift from 94.11 g/mol (unlabeled) to 98.14 g/mol (d4-labeled) provides a +4 Da mass difference that enables baseline chromatographic resolution from the native analyte in triple quadrupole MS detection .

Isotopic purity Method reproducibility Procurement specification

Hydrogen-Deuterium Exchange Stability and Isotope Effect Considerations

The number of deuterium atoms incorporated into an internal standard molecule directly influences the magnitude of chromatographic retention time shifts and the potential for differential matrix effect exposure. Studies comparing deuterated (²H) SIL-IS to ¹³C/¹⁵N-labeled SIL-IS have demonstrated that deuterium labeling can produce quantitative bias, with one systematic comparison reporting that deuterated IS (2MHA-[²H₇]) generated negatively biased urinary results of −38.4% relative to ¹³C₆-labeled IS, attributable to differential ion suppression resulting from retention time divergence [1]. With four deuterium atoms, 3-aminopyridine-d4 represents a moderate deuteration level that balances adequate mass shift for MRM differentiation against excessive retention time deviation [2]. The kinetic isotope effect associated with N-H/N-D bond cleavage has been characterized in aminopyridine clusters, with pump-probe spectroscopy confirming that H-transfer is the rate-limiting step in excited-state deactivation for partially deuterated aminopyridines [3].

Isotope effect LC retention time shift Quantitative bias

3-Aminopyridine-d4 Application Scenarios: Where Deuterated Internal Standard Selection Delivers Demonstrated Advantage


Quantitative LC-MS/MS Bioanalysis of 3-Aminopyridine in Complex Biological Matrices

In bioanalytical method development for quantifying 3-aminopyridine in plasma, urine, or tissue homogenates, 3-aminopyridine-d4 serves as the optimal internal standard for compensating matrix-induced ion suppression and extraction variability. The deuterated analog co-elutes with the native analyte while providing a +4 Da mass shift that enables independent SRM transition monitoring without cross-talk interference [1]. The demonstrated improvement in multi-matrix accuracy (deviation reduced from >60% to <25%) and precision (RSD reduced from >50% to <20%) when deuterated IS are employed supports its use in regulated bioequivalence studies and pharmacokinetic profiling where method ruggedness across diverse sample matrices is required [2].

Isotope Dilution Mass Spectrometry for Trace-Level Quantification in Environmental and Food Safety Testing

For trace-level determination of 3-aminopyridine residues in environmental water, soil extracts, or food commodities, 3-aminopyridine-d4 enables isotope dilution mass spectrometry (IDMS), the reference method for highest-accuracy quantification in complex sample matrices [1]. The deuterated internal standard normalizes for extraction efficiency, injection variability, and ionization fluctuations across analytical batches, with demonstrated relative recovery normalization constraining variability to a 17-percentage-point range (107–124%) compared to a 47-percentage-point range (85–132%) without IS correction [3]. This application scenario is particularly relevant for laboratories operating under ISO/IEC 17025 accreditation where measurement uncertainty minimization is a compliance requirement.

Method Validation and Calibration Curve Construction for Aminopyridine-Class Compounds

During LC-MS/MS method validation for aminopyridine-class compounds, 3-aminopyridine-d4 provides a stable isotope-labeled analog for constructing calibration curves that inherently compensate for extraction and ionization variability. The use of a deuterated IS with chemical purity NLT 98% [1] satisfies the internal standard purity requirements of ICH M10 bioanalytical method validation guidelines. Additionally, the d4 labeling level provides a balanced approach between sufficient mass differentiation for SRM selectivity and minimal chromatographic retention time shift that could otherwise expose the IS to differential matrix effects compared to the target analyte [4].

Metabolic Tracing and Reaction Mechanism Studies in Heterocyclic Amine Research

In mechanistic studies of aminopyridine metabolism, 3-aminopyridine-d4 enables stable isotope tracing without the regulatory and safety constraints associated with radioactive ¹⁴C or ³H labeling. The kinetic isotope effect characterized in N-deuterated aminopyridine clusters, where H-transfer was identified as the rate-limiting step in excited-state deactivation, establishes the scientific basis for using deuterium substitution to probe reaction mechanisms involving N-H bond cleavage [5]. This application supports academic and industrial research programs investigating the metabolic fate of pyridine derivatives in biological systems, including phase I hydroxylation and dehydrogenation pathways that characterize 3-aminopyridine metabolism .

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